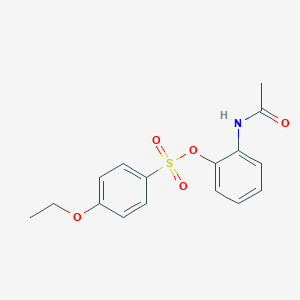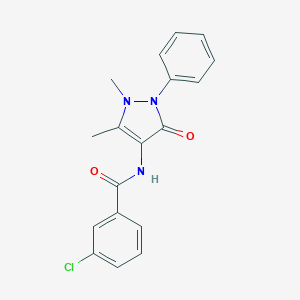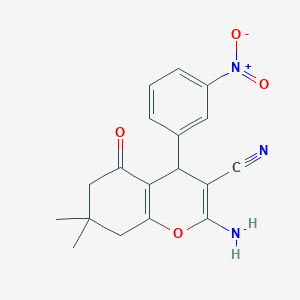
1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. It also has a methoxy group and a methylbenzenesulfonyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various chemical reactions, including N-alkylation, N-acylation, and reactions at the 2-position of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its boiling point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are a focus of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being developed . The compound “1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine” could potentially be studied for its biological activity and potential applications in drug design.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-8-9-14(19-4)15(10-11)20(17,18)16-12(2)6-5-7-13(16)3/h8-10,12-13H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVODWCQSYNCBSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352659.png)


![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)
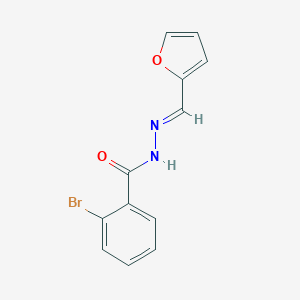
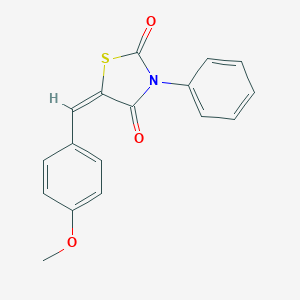

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B352693.png)
![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
